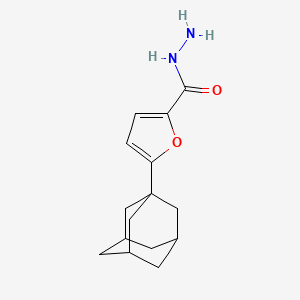
5-(1-Adamantyl)-2-furohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Adamantyl)-2-furohydrazide is a chemical compound that features a unique structure combining an adamantane moiety with a furohydrazide group Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the furohydrazide group introduces additional functional versatility
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-2-furohydrazide typically involves the reaction of 1-adamantylamine with furoic acid hydrazide. The process can be carried out under mild conditions, often using ethanol as a solvent and heating the mixture to reflux. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the desired furohydrazide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(1-Adamantyl)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 5-(1-Adamantyl)-2-furohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s ability to penetrate cell membranes, while the furohydrazide group can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
1-Adamantylamine: Shares the adamantane moiety but lacks the furohydrazide group.
2-Furoic Acid Hydrazide: Contains the furohydrazide group but lacks the adamantane moiety.
5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles: Similar in structure but with different functional groups.
Uniqueness
5-(1-Adamantyl)-2-furohydrazide is unique due to its combination of the adamantane and furohydrazide moieties, which confer both stability and functional versatility. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
5-(1-adamantyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-17-14(18)12-1-2-13(19-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBKUAYJWOXZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2935728.png)
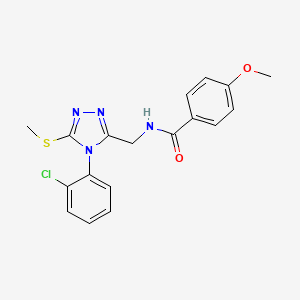
![N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2935731.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)
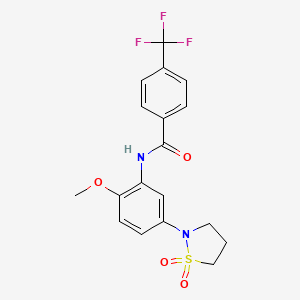
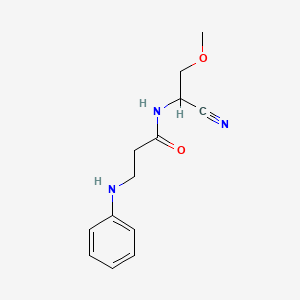
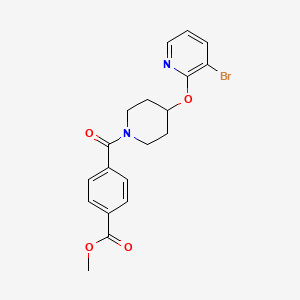
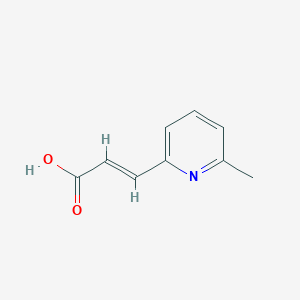
![Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B2935742.png)

![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)
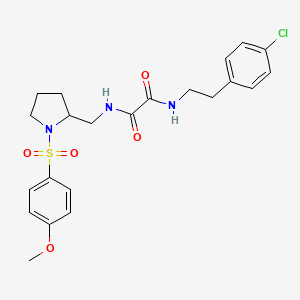
![N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2935748.png)
![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
